molecular formula C24H46O4 B7945263 Diisononyl adipate CAS No. 928716-02-3

Diisononyl adipate

Cat. No.: B7945263
CAS No.: 928716-02-3
M. Wt: 398.6 g/mol
InChI Key: AYWLCKHHUFBVGJ-UHFFFAOYSA-N
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Description

Diisononyl adipate is an ester of adipic acid and isononyl alcohol. It is a colorless, almost odorless liquid that is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. The compound is known for its excellent low-temperature performance and good compatibility with PVC, making it a popular choice in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisononyl adipate is synthesized through the esterification of adipic acid with isononyl alcohol. The reaction typically involves heating adipic acid and isononyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products. The final product is collected as a high-purity liquid suitable for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Diisononyl adipate, being an ester, primarily undergoes hydrolysis, transesterification, and reactions with strong acids and bases.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form adipic acid and isononyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and releasing isononyl alcohol.

    Reactions with Acids and Bases: this compound can react with strong acids to form adipic acid and isononyl alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diisononyl adipate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible PVC products, which are used in various chemical applications.

    Biology: Employed in the formulation of certain biological assays and experiments where flexible plastic materials are required.

    Medicine: Utilized in the production of medical devices and equipment that require flexible plastic components.

    Industry: Widely used in the manufacture of consumer goods such as food packaging, toys, clothing, shoes, carpets, curtains, and flooring.

Mechanism of Action

Diisononyl adipate functions primarily as a plasticizer by embedding itself between the polymer chains of PVC, reducing intermolecular forces and increasing the flexibility of the material. This action is achieved through the formation of weak van der Waals forces between the ester groups of this compound and the polymer chains, allowing the chains to slide past each other more easily .

Comparison with Similar Compounds

Uniqueness of Diisononyl Adipate: this compound is unique due to its excellent low-temperature performance and good compatibility with PVC. It provides a balance of flexibility and durability, making it suitable for a wide range of applications. Additionally, its relatively low toxicity compared to some other plasticizers makes it a safer choice for use in consumer products .

Properties

IUPAC Name

bis(7-methyloctyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4/c1-21(2)15-9-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWLCKHHUFBVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)CCCCC(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Record name DIISONONYL ADIPATE
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DSSTOX Substance ID

DTXSID00860489
Record name Bis(7-methyloctyl) adipate
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Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diisononyl adipate is a colorless liquid. (USCG, 1999), Liquid; Pellets or Large Crystals
Record name DIISONONYL ADIPATE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Hexanedioic acid, 1,6-diisononyl ester
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CAS No.

33703-08-1, 928716-02-3
Record name DIISONONYL ADIPATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diisononyl adipate
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Record name Hexanedioic acid, 1,6-diisononyl ester
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Record name Bis(7-methyloctyl) adipate
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Record name Diisononyl adipate
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Record name DIISONONYL ADIPATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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